Product packaging for 6-Methoxy-3(2H)-benzofuranone(Cat. No.:CAS No. 15832-09-4)

6-Methoxy-3(2H)-benzofuranone

Cat. No.: B096755
CAS No.: 15832-09-4
M. Wt: 164.16 g/mol
InChI Key: BLLMRPOVMOPQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IUPAC Name and Common Synonyms

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 6-methoxy-1-benzofuran-3(2H)-one . sigmaaldrich.com It is also known by several common synonyms, including 6-Methoxybenzofuran-3(2H)-one and 6-Methoxy-3-benzofuranone. cymitquimica.comchemsrc.com The Chemical Abstracts Service (CAS) has assigned the registry number 15832-09-4 to this compound. cymitquimica.com

Structural Characteristics and Benzofuranone Core

6-Methoxy-3(2H)-benzofuranone is built upon a benzofuranone core. This core structure is a bicyclic system composed of a benzene (B151609) ring fused to a furanone ring. ontosight.aicymitquimica.com The furanone component is a five-membered heterocyclic ring containing an oxygen atom and a ketone functional group. The "(2H)" in the name indicates the position of a saturated carbon atom in the furanone ring.

Position of Methoxy (B1213986) Group and its Structural Implications

A defining feature of this molecule is the methoxy group (-OCH3) attached at the 6-position of the benzofuranone ring system. cymitquimica.com The presence and position of this electron-donating methoxy group can influence the compound's chemical reactivity, polarity, and solubility. cymitquimica.com This substitution on the aromatic ring can affect the electron density of the entire molecule, thereby influencing its behavior in chemical reactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B096755 6-Methoxy-3(2H)-benzofuranone CAS No. 15832-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMRPOVMOPQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342877
Record name 6-Methoxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15832-09-4
Record name 6-Methoxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Benzofuranone Research and Derivatization

The study of benzofuranones dates back to the late 19th century, with the synthesis of the parent compound, 2-coumaranone, by Adolf von Baeyer and Paul Fritsch in 1884. This foundational work laid the groundwork for the exploration of benzofuranone chemistry and the subsequent development of its derivatives. Over the years, research has expanded to include the synthesis and investigation of a wide array of substituted benzofuranones, driven by their potential applications in various scientific fields. The derivatization of the benzofuranone core, including the introduction of substituents like the methoxy (B1213986) group, has been a key focus of this research.

Chemical Reactivity and Derivatization of 6 Methoxy 3 2h Benzofuranone

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 6-Methoxy-3(2H)-benzofuranone is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. The presence of the fused furanone ring also influences the regioselectivity of these reactions. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted benzene rings would apply. libretexts.org For instance, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to occur on the aromatic ring, with the positions of substitution dictated by the combined directing effects of the methoxy group and the benzofuranone system. The inherent reactivity of the furanone ring, particularly the active methylene (B1212753) group at the C-2 position, can sometimes compete with reactions on the aromatic ring.

Nucleophilic Addition Reactions

The carbonyl group at the C-3 position of this compound is susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then undergo further reactions. For instance, the reduction of the ketone to a secondary alcohol can be achieved using reducing agents like lithium borohydride. This transformation preserves the phenolic hydroxyl group if present, highlighting the selectivity that can be achieved. The enolate form of the molecule can also participate in nucleophilic reactions.

Condensation Reactions at the C-2 Position

The methylene group at the C-2 position is activated by the adjacent carbonyl group, making it acidic and prone to deprotonation. The resulting enolate is a key intermediate in various condensation reactions, which are fundamental for constructing larger molecular frameworks. These reactions are pivotal in the synthesis of aurones and other biologically active compounds. arkat-usa.org

Knoevenagel Condensation and Aldol Condensation

The Knoevenagel condensation is a widely employed method for forming carbon-carbon double bonds at the C-2 position of this compound. smolecule.com This reaction typically involves the condensation of the benzofuranone with an aldehyde or ketone in the presence of a basic catalyst. mdpi.com The reaction proceeds through the deprotonation of the active methylene group, followed by a nucleophilic attack on the carbonyl of the reaction partner.

Similarly, Aldol-type condensations can occur with aldehydes, leading to the formation of β-hydroxy ketone intermediates, which can then dehydrate to yield α,β-unsaturated ketones, commonly known as aurones. arkat-usa.orgsemanticscholar.org The choice of catalyst and reaction conditions can influence the outcome and stereoselectivity of the reaction. Proline-derived organic catalysts have been shown to be effective in promoting these condensations. researchgate.net

Reactant 1 Reactant 2 Catalyst/Conditions Product Yield (%) Reference
6-Methoxy-1-benzofuran-3(2H)-one Substituted benzaldehyde Piperidine or NaOH, Ethanol (B145695) or Benzene, Reflux (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one 56-79
6-hydroxy-1-benzofuran-3(2H)-one 4-methylbenzaldehyde NaH, THF, 0°C (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one -
3(2H)-benzofuranone Azole-carboxaldehyde KOH, MeOH 2-Azolylmethylene-3(2H)-benzofuranone - jst.go.jp
This compound Cinnamaldehyde KOH, Triethylbenzylammonium chloride 2-cinnamylidene-6-methoxy-3(2H)-benzofuranone - ijarse.com

Reaction with Aldehydes and Related Compounds

The reaction of this compound with a variety of aldehydes, particularly aromatic aldehydes, is a cornerstone of its chemistry, leading to the synthesis of a diverse array of benzylidene derivatives, which are precursors to aurones. arkat-usa.org These reactions are typically base-catalyzed, with common bases including sodium hydroxide, potassium carbonate, or piperidine. researchgate.net The reaction conditions, such as solvent and temperature, can be optimized to improve yields. For example, refluxing in ethanol or benzene is a common practice. The stereochemistry of the resulting double bond is often the Z-isomer, which is favored due to steric hindrance.

The reaction is not limited to simple benzaldehydes; heterocyclic aldehydes can also be used, expanding the structural diversity of the products. jst.go.jp Furthermore, the use of phase transfer catalysts like triethylbenzylammonium chloride can facilitate the reaction. ijarse.com

Michael Addition Reactions

The α,β-unsaturated carbonyl system present in the derivatives of this compound, such as the benzylidene products from condensation reactions, are excellent Michael acceptors. smolecule.com This allows for the 1,4-conjugate addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reaction is crucial for the synthesis of more complex and substituted benzofuranone frameworks. smolecule.com

Bifunctional squaramide catalysts have been shown to promote highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins, yielding chiral 2,2'-substituted benzofuran-3-one derivatives with adjacent quaternary–tertiary stereocenters. rsc.org The reaction of 3-nitro-2H-chromenes with various Michael donors has also been explored as a route to functionalized 2H-chromene frameworks. researchgate.net

Ring-Opening and Ring-Closure Reactions

The benzofuranone ring system can undergo both ring-opening and ring-closure reactions under specific conditions. For example, treatment of 2'-hydroxychalcones with mercuric acetate (B1210297) in refluxing pyridine (B92270) can lead to oxidative cyclization to form aurones, which are isomers of this compound derivatives.

Ring-opening of the furanone ring can occur under certain nucleophilic conditions. For instance, the reaction of 3-iodochromone with electron-rich amines can lead to ring contraction to form 2-aminomethylene-3(2H)-benzofuranones. semanticscholar.org Photoredox-catalyzed ring-opening addition reactions between benzyl (B1604629) bromides and cyclic ethers have also been reported, although not specifically with this compound. cas.cn

Conversely, intramolecular cyclization reactions are key steps in the synthesis of the benzofuranone core itself. For example, the acid-catalyzed cyclization of 2,4-dihydroxyacetophenone is a method to form the benzofuranone ring. Another approach involves the intramolecular cyclization of 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B15343313) using sodium acetate. nih.gov


Oxidation and Reduction Pathways

The reactivity of this compound is characterized by the functional groups present in its structure: a ketone, an active methylene group, an ether, and an aromatic ring. These sites are susceptible to various oxidation and reduction reactions.

Oxidation: The oxidation of the this compound core and its derivatives can proceed through several pathways. The active methylene group at the C2 position is a primary site for oxidation. While direct oxidation studies on the parent compound are not extensively detailed, the oxidation of its derivatives provides insight into its chemical behavior. For instance, derivatives such as (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one can be oxidized to form the corresponding carboxylic acids or quinones.

Furthermore, the benzofuranone scaffold itself is a product of the oxidative degradation of certain flavonoids. researchgate.netmdpi.com For example, the electrochemical oxidation of flavonols like quercetin (B1663063) and rhamnazin (B190346) under specific conditions leads to the formation of complex substituted 2-hydroxy-benzofuran-3(2H)-one derivatives. researchgate.netmdpi.com This process involves the formation of a quinone methide intermediate followed by intramolecular rearrangement and reaction with water or other nucleophiles. researchgate.netmdpi.com This indicates that the benzofuranone ring system is a stable product under certain oxidative conditions.

Reduction: Reduction reactions of this compound primarily target the carbonyl group at the C3 position and any unsaturated bonds introduced through derivatization. The ketone can be reduced to a secondary alcohol, yielding 6-methoxy-2,3-dihydrobenzofuran-3-ol. This reduction can be accomplished using standard reducing agents like sodium borohydride.

In the case of derivatives, such as the widely synthesized aurones ((Z)-2-benzylidene-6-methoxy-3(2H)-benzofuranones), reduction reactions can selectively target either the exocyclic double bond or the carbonyl group. For example, reduction of a benzylidene derivative can convert the benzylidene group to a benzyl group, saturating the double bond while leaving the carbonyl intact.

Derivatization for Pharmacological and Material Applications

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of derivatives with significant biological activities and potential material applications. nih.govrsc.org The primary route for derivatization is the Claisen-Schmidt or Knoevenagel condensation, which involves the reaction of the active methylene group at the C2 position with various aldehydes or ketones. jst.go.jpsmolecule.com This reaction readily forms 2-substituted-methylene derivatives, commonly known as aurones.

Pharmacological Applications: Derivatives of this compound have been extensively explored for their therapeutic potential across several disease areas, including cancer, neurodegenerative disorders, and infectious diseases. nih.govtandfonline.com The methoxy group at the C6 position is often highlighted as an important feature for enhancing biological activity. jst.go.jpmdpi.com

Monoamine Oxidase (MAO) Inhibitors: Condensation of this compound with various azole-carboxaldehydes has yielded a series of 2-azolylmethylene derivatives. These compounds have been identified as potent inhibitors of monoamine oxidase A (MAO-A), an important enzyme target in the treatment of depression and neurological disorders. jst.go.jp

Table 1: MAO-A Inhibitory Activity of 2-Azolylmethylene-6-methoxy-3(2H)-benzofuranone Derivatives jst.go.jp
CompoundAzole Moiety (R³)IC₅₀ against MAO-A (µM)
1c 1-Methyl-1H-imidazol-2-yl<10
7c 1-Methyl-1H-pyrrol-2-yl<10
3b 1H-Indol-3-yl<0.1
7b 1H-Pyrrol-2-yl<0.1
10b Thiophen-3-yl<0.1

Anticancer Agents: Aurones derived from this compound are a significant class of anticancer agents. tandfonline.comresearchgate.net These compounds exhibit cytotoxic activity against a wide range of human tumor cell lines. tandfonline.comresearchgate.net For example, aurone (B1235358) derivatives bearing a 2-oxoethoxy side chain have been synthesized and evaluated by the National Cancer Institute (NCI), showing broad-spectrum anti-cancer activity. tandfonline.com The substitution pattern on the benzylidene ring plays a crucial role in modulating their potency. mdpi.com

Enzyme Inhibitors for Neurodegenerative Diseases: Beyond MAO, benzofuranone derivatives are being investigated as inhibitors of other enzymes implicated in Alzheimer's disease. The related 5,6-dimethoxybenzofuran-3(2H)-one has been used to synthesize dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov Additionally, 2-benzylidenebenzofuran-3(2H)-ones have been identified as a novel class of alkaline phosphatase (AP) inhibitors. nih.gov

Antimicrobial and Anti-inflammatory Agents: Derivatives featuring a thienylmethylene group at the C2 position have demonstrated notable antimicrobial activity against various bacterial strains and also possess anti-inflammatory properties. smolecule.com

Material Applications: The application of this compound derivatives in material science is an emerging area of interest. The core structure of these compounds, particularly the aurone derivatives, is a conjugated system that imparts specific optical and electronic properties.

Dyes and Photo-switches: Aurones are known as "golden flavonoids" due to the bright yellow color they impart to many flowers. mdpi.com This inherent chromophoric property suggests their potential use as organic dyes. Furthermore, the sulfur analogues of aurones, known as thioaurones, have been investigated for their application as molecular photo-switches, which can be reversibly isomerized with light. mdpi.com This opens up possibilities for the development of photosensitive materials, with applications in photo-pharmacology, diagnostics, and imaging, based on the this compound scaffold. smolecule.commdpi.com

Table 2: Summary of Derivatization and Applications
Derivative ClassKey Synthetic ReactionApplication AreaExample
2-Azolylmethylene-benzofuranonesKnoevenagel CondensationPharmacological (MAO Inhibition)2-(1H-Indol-3-ylmethylene)-6-methoxy-3(2H)-benzofuranone jst.go.jp
Aurones (2-Benzylidene-benzofuranones)Claisen-Schmidt CondensationPharmacological (Anticancer, Enzyme Inhibition)2-[3-(2-Phenyl-2-oxoethoxy)benzylidene]benzofuran-3-one derivatives tandfonline.com
2-Thienylmethylene-benzofuranonesKnoevenagel CondensationPharmacological (Antimicrobial)6-methoxy-2-(2-thienylmethylene)-3(2H)-Benzofuranone smolecule.com
Aurones / ThioauronesClaisen-Schmidt CondensationMaterial Science (Dyes, Photo-switches)(Z)-2-benzylidenebenzofuran-3-(2H)-one scaffold mdpi.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in 6-Methoxy-3(2H)-benzofuranone can be established.

¹H NMR Spectral Analysis and Proton Assignments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals five distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule.

The aromatic region of the spectrum displays signals for three protons on the benzene (B151609) ring. A doublet observed at approximately 7.15 ppm is assigned to the H-4 proton, showing a coupling constant of J = 8.4 Hz, which is characteristic of ortho-coupling to the H-5 proton. The H-5 proton appears as a double doublet around 6.90 ppm, with coupling constants of 8.4 Hz (ortho-coupling to H-4) and 2.4 Hz (meta-coupling to H-7). The H-7 proton is observed as a doublet at approximately 6.79 ppm (J = 2.4 Hz), consistent with meta-coupling to H-5.

The aliphatic region contains a singlet at 4.58 ppm, which integrates to two protons and is assigned to the methylene (B1212753) group at the C2 position (H-2). The sharp singlet indicates no adjacent protons. Finally, a singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃) appears further upfield at 3.82 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.15 d 8.4
H-5 6.90 dd 8.4, 2.4
H-7 6.79 d 2.4
H-2 4.58 s -

¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are observed, corresponding to each of the nine carbon atoms.

The most downfield signal, appearing at 173.8 ppm, is characteristic of a carbonyl carbon (C=O) and is assigned to C-3. The aromatic carbons attached to oxygen atoms, C-6 and C-7a, are found at 165.7 ppm and 159.9 ppm, respectively. The remaining aromatic carbons (C-3a, C-4, C-5, and C-7) resonate between 100.1 and 125.4 ppm. The signal at 72.9 ppm is assigned to the aliphatic methylene carbon, C-2. The carbon of the methoxy group (-OCH₃) is observed at 55.8 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-3 173.8
C-6 165.7
C-7a 159.9
C-3a 125.4
C-4 124.0
C-5 114.2
C-7 100.1
C-2 72.9

Advanced NMR Techniques for Structural Confirmation

While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are routinely employed to unambiguously confirm structural assignments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm the connectivity of the molecule.

A COSY experiment would show correlations between ortho-coupled protons H-4 and H-5, as well as the meta-coupling between H-5 and H-7, confirming their positions on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom (e.g., H-4 with C-4, H-2 with C-2). An HMBC experiment reveals longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. For instance, HMBC would show correlations from the H-2 protons to the carbonyl carbon C-3 and the aromatic bridgehead carbon C-3a, confirming the structure of the furanone ring.

Infrared (IR) Spectroscopy and Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows several characteristic absorption bands that confirm its key structural features.

A very strong and sharp absorption band is observed at approximately 1772 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of a five-membered lactone (an ester within a ring). The spectrum also displays strong bands around 1278 cm⁻¹ and 1085 cm⁻¹, corresponding to the C-O (ether) stretching vibrations of the aryl ether and the furanone ring system. Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
1772 C=O Stretch (Lactone)
1278 C-O Stretch (Aryl Ether)

Mass Spectrometry (MS) and Molecular Formula Confirmation

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the molecular formula of a compound. For this compound, the molecular formula is C₉H₈O₃. The theoretical exact mass for the protonated molecule ([M+H]⁺) is calculated to be 165.0546. Experimental HRMS analysis shows a measured mass that is in very close agreement with this calculated value, confirming the elemental composition of the molecule.

Table 4: HRMS Data for this compound

Ion Calculated Exact Mass Found Mass

UV-Vis Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is determined by the chromophores present in its molecular structure. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. tanta.edu.eg The primary chromophores in this compound are the methoxy-substituted benzene ring and the carbonyl group (C=O) within the fused furanone ring.

The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). shu.ac.uklibretexts.org For organic molecules like this compound, the key electronic transitions involve π, σ, and n (non-bonding) electrons. shu.ac.uk The most relevant transitions typically occur in the 200-700 nm range. shu.ac.uk

The expected electronic transitions for this compound are:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the aromatic benzene ring and the carbonyl group. These transitions are typically of high intensity, resulting in strong absorption bands. shu.ac.uk The conjugated system formed by the benzene ring fused to the enone moiety of the furanone ring influences the energy required for this transition.

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and are significantly less intense (lower molar absorptivity). shu.ac.ukuzh.ch

The superposition of these transitions, along with associated vibrational and rotational energy levels, results in broad absorption bands rather than sharp lines, especially when measured in solution. shu.ac.ukubbcluj.ro The precise wavelengths (λmax) and intensities of these absorption bands would be determined experimentally using a UV-Vis spectrophotometer.

X-ray Crystallography for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. nih.gov The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov A successful crystallographic analysis would yield a set of crystallographic data for this compound, as shown in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₉H₈O₃
Formula Weight 164.16 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z e.g., 4
R-factor Value

Note: The values in this table are illustrative examples of the parameters obtained from an X-ray crystallography experiment and are not actual experimental data for the compound.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, the molecular structure allows for several types of interactions that would stabilize the crystal packing. These can include:

C—H···O Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms attached to carbon (C-H), particularly those on the aromatic ring or the methylene group, and the electronegative oxygen atoms of the carbonyl and methoxy groups of neighboring molecules. Such interactions are common in stabilizing the crystal structures of related organic compounds. nih.gov

π–π Stacking Interactions: The planar aromatic rings of adjacent molecules can stack on top of each other. These interactions, driven by electrostatic and van der Waals forces, are a significant factor in the packing of aromatic compounds. nih.gov The distance between the centroids of the stacked rings is a key parameter in defining this interaction.

The collective effect of these and other weaker van der Waals forces dictates the final three-dimensional architecture of the crystal.

Intramolecular hydrogen bonds are bonds that form within a single molecule. For a hydrogen bond to form, there must be a hydrogen bond donor (typically H attached to O or N) and a nearby acceptor atom. In the structure of this compound, there are no classic hydrogen bond donor groups like hydroxyl (-OH) or amine (-NH₂). Therefore, strong intramolecular hydrogen bonding is not a feature of this molecule.

Conformational analysis in the solid state, as determined by X-ray crystallography, would reveal the preferred three-dimensional shape of the molecule. A key feature is the planarity of the fused benzofuranone ring system. In similar structures, the fused bicyclic system is observed to be nearly planar. nih.gov The orientation of the exocyclic methoxy group relative to the aromatic ring would also be precisely determined. This conformation is the result of minimizing steric hindrance and optimizing electronic interactions within the molecule as it settles into the crystal lattice.

Theoretical and Computational Studies of 6 Methoxy 3 2h Benzofuranone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For benzofuranone derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and predict electronic properties. dntb.gov.uairjweb.com These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy levels and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. For 6-Methoxy-3(2H)-benzofuranone, the HOMO is expected to be localized primarily on the fused aromatic ring and the oxygen atom of the methoxy (B1213986) group, which are electron-rich regions.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is anticipated to be centered on the carbonyl group and the furanone ring, which are the most electrophilic parts of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In contrast, a small gap suggests the molecule is more reactive. DFT calculations on related benzofuran (B130515) derivatives show that the introduction of various substituents can modulate this energy gap, thereby fine-tuning the molecule's reactivity. beilstein-journals.org

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's capacity for electron donation; associated with the electron-rich aromatic system.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's capacity for electron acceptance; associated with the electrophilic carbonyl group.
Energy Gap (ΔE) The difference in energy between HOMO and LUMO.Reflects chemical reactivity and stability. A smaller gap indicates higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most significant negative potential is expected around the oxygen atom of the carbonyl group, with a secondary negative region near the oxygen of the methoxy group.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the aromatic ring and the methylene (B1212753) group in the furanone ring would exhibit positive potential.

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis helps in understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis of this compound focuses on identifying the most stable three-dimensional arrangement of its atoms. The core benzofuranone ring system is largely planar due to the fused aromatic and heterocyclic rings. The primary source of conformational flexibility arises from the rotation of the methoxy group (-OCH₃) attached to the benzene (B151609) ring.

Theoretical calculations are used to perform energy minimization, which determines the geometry with the lowest potential energy. Studies on related methoxy-substituted aromatic compounds indicate that the methoxy group typically prefers a planar conformation where it is coplanar with the benzene ring to maximize resonance stabilization. colostate.edu However, slight out-of-plane torsion can occur. Understanding the lowest energy conformer is crucial as it represents the most populated state of the molecule and is the relevant structure for interpreting its biological activity.

Molecular Dynamics Simulations for Behavior in Solvents

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, such as water, to observe its dynamic behavior. mdpi.com

These simulations can provide valuable information on:

Solvation: How solvent molecules arrange themselves around the solute and the nature of their interactions (e.g., hydrogen bonding between water and the carbonyl oxygen).

Conformational Stability: Whether the minimum-energy conformation found in a vacuum is stable in solution or if the molecule adopts different conformations.

Binding Dynamics: When studying the interaction with a biological target like an enzyme, MD simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions, and the conformational changes that occur upon binding. nih.govnih.gov

While specific MD simulations for this compound are not widely published, the methodology has been applied to many of its derivatives to understand their interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). iiarjournals.org In these studies, "descriptors" (numerical values representing molecular properties like lipophilicity, electronic character, and size) are correlated with an observed activity.

For the benzofuranone class of compounds, QSAR studies are instrumental in drug design. By analyzing a series of derivatives based on the this compound scaffold, researchers can identify which structural features are critical for a desired biological effect. jst.go.jp

The this compound core is a privileged scaffold for developing therapeutic agents. Numerous studies have established correlations between structural modifications of this scaffold and various biological activities.

Monoamine Oxidase (MAO) Inhibition: Derivatives of this compound have been extensively studied as inhibitors of MAO-A and MAO-B, enzymes relevant to neurodegenerative diseases like Parkinson's and depression. QSAR studies have shown that the presence and position of substituents on the benzofuranone ring system are critical for both potency and selectivity. For instance, certain 6-methoxy aurones (2-benzylidene derivatives) exhibit excellent selectivity for MAO-B. jst.go.jpresearchgate.net

Anticancer Activity: The benzofuranone ring is a common feature in compounds with antiproliferative properties. Structure-activity relationship studies have demonstrated that modifications to the benzofuranone core significantly impact cytotoxicity against various cancer cell lines. nih.gov The introduction of different substituents can affect tubulin polymerization, a key mechanism for the anticancer effect of some derivatives.

Antimicrobial and Anti-inflammatory Activity: A novel synthetic aurone (B1235358), (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, demonstrated both antimicrobial and anti-inflammatory properties. ijper.org Molecular docking studies, often used in conjunction with QSAR, suggest that such compounds can bind effectively to targets like the TLR4/MD-2 complex to mediate their anti-inflammatory effects. ijper.org

Derivative ClassBiological ActivityKey Structural Findings from SAR/QSARSource(s)
2-Azolylmethylene-3-(2H)-benzofuranonesMAO-A/MAO-B InhibitionThe 2-azolylmethylene-3-(2H)-benzofuranone scaffold is privileged for designing MAO inhibitors. jst.go.jp
6-Methoxyl AuronesSelective MAO-B InhibitionThe 6-methoxy group on ring A is important for selective MAO-B inhibition. researchgate.net
Thiazole AuronesAntiproliferative Activity(Z)-6-methoxy-2-((2-phenylthiazol-4-yl)methylene)-benzofuran-3(2H)-one showed notable antiproliferative effects. farmaciajournal.com
3-ArylbenzofuranonesAnti-Alzheimer's Disease (Cholinesterase Inhibition)Derivatives showed good antioxidant and selective acetylcholinesterase inhibitory activity. tandfonline.comresearchgate.net
2-(Naphthalen-1-ylmethylene) AuroneAntimicrobial & Anti-inflammatoryThe (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) derivative (AU-23) showed potent dual activity. ijper.org

Prediction of Reactivity and Selectivity

Theoretical and computational chemistry offers powerful tools for predicting the chemical behavior of molecules, providing insights into their reactivity and the selectivity of their reactions. For this compound and its derivatives, methods such as Density Functional Theory (DFT) are employed to elucidate electronic structure and forecast reaction outcomes. These computational approaches are invaluable for understanding electrophilic and nucleophilic interactions, which are fundamental to chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a crucial descriptor of a molecule's reactivity. uni-muenchen.de It is calculated to identify the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, using a color-coded scheme to indicate different potential values. uni-muenchen.dereed.edu

In the case of benzofuranone structures, the MEP map typically reveals specific regions of interest:

Negative Potential Regions (Nucleophilic Sites): These areas, usually colored red, are characterized by high electron density and are susceptible to electrophilic attack. For this compound, the most significant region of negative potential is located around the carbonyl oxygen atom (O=C), indicating its role as a primary site for protonation and interaction with electrophiles. researchgate.netresearchgate.net

Positive Potential Regions (Electrophilic Sites): These regions, colored blue, are electron-deficient and are targets for nucleophiles. uni-muenchen.de

Zero Potential Regions: Areas colored green represent neutral potential.

This analysis provides a guide to how the molecule will interact with other charged or polar species. uni-muenchen.de For instance, the attractive potential near the carbonyl oxygen suggests its involvement in forming intermolecular interactions, such as hydrogen bonds.

Interactive Table: MEP Regions and Predicted Reactivity

Molecular RegionElectrostatic PotentialPredicted Reactivity
Carbonyl OxygenHighly Negative (Red)Site for electrophilic attack and hydrogen bond acceptance.
Aromatic RingVariableCan participate in π-π stacking interactions.
Methoxy Group OxygenNegativeA secondary site for electrophilic interaction.
Hydrogen AtomsPositive (Blue/Light Blue)Sites susceptible to nucleophilic interaction.

This table is a generalized representation based on typical MEP analyses of similar compounds described in the literature.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is another cornerstone of reactivity prediction. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: Represents the outermost electron-containing orbital and acts as an electron donor (nucleophile).

LUMO: Represents the lowest energy empty orbital and acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. Computational studies, often using DFT methods at a specific basis set like B3LYP/6–311++G(d,p), can determine these energy values. researchgate.netresearchgate.net

Interactive Table: Calculated FMO Energies for a Benzofuranone Derivative

ParameterEnergy (eV)Implication
E (HOMO)-6.5Indicates electron-donating capability.
E (LUMO)-1.8Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.7Correlates with chemical reactivity and stability.

Note: These values are representative examples derived from computational studies on related benzofuranone structures and are used for illustrative purposes.

Prediction of Reaction Selectivity

Computational modeling is particularly effective in predicting the selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. For example, DFT calculations have been successfully used to study the 1,3-dipolar cycloaddition reactions involving derivatives of this compound, such as (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one. researchgate.net

In such studies, different possible reaction pathways are modeled, and their transition states and intermediates are calculated. researchgate.net By comparing the activation energies of the various pathways, chemists can predict which product isomer will be preferentially formed. Theoretical results from these DFT studies have shown excellent agreement with experimental findings, confirming the high regioselectivity of the reaction. researchgate.net The analysis of Global Electron Density Transfer (GEDT) during the reaction also helps in understanding the electronic mechanism and confirms the direction of charge transfer between the reacting molecules, further clarifying the observed selectivity. researchgate.net

Biological Activities and Pharmacological Potential of 6 Methoxy 3 2h Benzofuranone and Its Derivatives

Antimicrobial Properties

Derivatives of 6-methoxy-3(2H)-benzofuranone have demonstrated notable activity against a spectrum of microbial pathogens, including resilient bacterial strains and various fungi.

Antibacterial Activity (e.g., against MRSA)

The benzofuran (B130515) scaffold is recognized for its promising potential against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A novel synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been a particular subject of study for its dual antimicrobial and anti-inflammatory properties. researchgate.netijper.orgsemanticscholar.org

This compound exhibited significant antibacterial efficacy against several bacterial strains. ijper.org In disc diffusion assays, AU-23 (30 µ g/disc ) showed the most potent activity against Gram-positive bacteria, notably MRSA 43300, with a larger inhibition zone than that observed for methicillin-sensitive Staphylococcus aureus (MSSA) 25923 and another MRSA strain, 33591. ijper.org The compound also demonstrated activity against the Gram-negative bacterium Pseudomonas aeruginosa 9027. ijper.org

Further studies revealed that AU-23 has a bactericidal effect on MSSA ATCC 25923 and P. aeruginosa ATCC 9027, while exhibiting a bacteriostatic effect on MRSA strains ATCC 33591 and ATCC 43300. semanticscholar.org Beyond inhibiting growth, AU-23 also showed effective antibiofilm activity against monomicrobial biofilms of MSSA 25923 and P. aeruginosa 9027, reducing metabolically active cells by 64% and 59%, respectively, at a concentration of 500 µg/mL. ijper.org

Antibacterial Activity of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)
Bacterial StrainTypeInhibition Zone (mm) at 30 µg/disc
MRSA 43300Gram-positive18.33 ± 0.4
MSSA 25923Gram-positive14.67 ± 0.6
MRSA 33591Gram-positive13.50 ± 0.3
P. aeruginosa 9027Gram-negativeData not specified in mm, but activity was demonstrated

Antifungal Activity

The benzofuran ring system is a structural component of many compounds, both natural and synthetic, that possess antifungal properties. nih.gov Research into this scaffold has led to the synthesis of a series of benzofuran derivatives to test their ability to inhibit the growth of pathogenic fungi. nih.gov

Studies have been conducted on derivatives of 2- and 3-benzofurancarboxylic acids to define the structural features responsible for antifungal effects against pathogens like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov While direct antifungal data for this compound is limited in the provided search results, the broader class of benzofuran derivatives has shown significant activity. For instance, the antifungal efficacy of one derivative, methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate, was drastically increased upon bromination. nih.gov Investigations into the mechanism suggest that the antifungal action of these compounds involves changes in cytoplasmic calcium concentration. nih.gov

Anti-inflammatory Effects and Mechanisms

Certain derivatives of this compound have been identified as potent anti-inflammatory agents. The synthetic aurone AU-23, in addition to its antimicrobial effects, has been investigated for its ability to modulate inflammatory responses. researchgate.netijper.orgsemanticscholar.org

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, AU-23 was found to downregulate the expression of key pro-inflammatory cytokines and mediators. semanticscholar.org Specifically, it reduced the expression of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and Tumor Necrosis Factor-α (TNF-α). semanticscholar.org

The mechanism of this anti-inflammatory action appears to involve the Toll-Like Receptor 4 (TLR4) signaling pathway. AU-23 was shown to suppress the expression of crucial pattern recognition receptors, TLR4 and Cluster of Differentiation 14 (CD14). semanticscholar.org Furthermore, molecular docking studies indicated that AU-23 has the ability to bind to the mouse TLR4/MD-2 complex, with a binding affinity comparable to that of the known anti-inflammatory drug, dexamethasone. semanticscholar.org This suggests that AU-23 may exert its anti-inflammatory effects by interfering with the initial stages of the LPS-induced inflammatory cascade.

Anticancer and Cytotoxic Activity

The benzofuran scaffold, particularly with methoxy (B1213986) substitutions, has been a focus of research for developing novel anticancer agents. The presence and position of the methoxy group can significantly influence the cytotoxic activity of these compounds. nih.gov

In Vitro Cytotoxicity against Tumor Cell Lines

A variety of benzofuran derivatives have demonstrated significant antiproliferative activity against multiple cancer cell lines. nih.gov In one study, the presence of a 6-methoxy group on the benzofuran structure was associated with maximum inhibitory activity. nih.gov For example, a 3-methylbenzofuran derivative bearing a p-methoxy group showed potent antiproliferative effects against the A549 lung cancer cell line, with an IC₅₀ value of 1.48 µM, which was comparable to the reference drug staurosporine (IC₅₀ = 1.52 µM). nih.gov

In Vitro Cytotoxicity of Selected Benzofuran Derivatives
Compound TypeCell LineActivity (IC₅₀)
3-Methylbenzofuran derivative with p-methoxy groupA549 (Lung Cancer)1.48 µM
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 (Enzyme Target)0.874 µM
2-Aminomethylene-3(2H)-benzofuranonesHSC-2, HSC-3, HSG (Oral Tumor)Variable; methoxy group did not generally increase activity

Tumor Selectivity and Potency-Selectivity Expression

A critical aspect of anticancer drug development is tumor selectivity—the ability of a compound to be more toxic to cancer cells than to normal cells. Studies on 2-aminomethylene-3(2H)-benzofuranone derivatives have shown a degree of tumor-specific cytotoxic action. i-repository.net

In these investigations, normal human gingival fibroblast (HGF) cells were found to be highly resistant to all tested benzofuranone compounds. i-repository.net This contrasts with the sensitivity observed in the oral tumor cell lines, suggesting a favorable selectivity profile. i-repository.net Among the tumor cell lines, sensitivity varied, with HSC-2 cells being the most sensitive, followed by HSG cells, while HSC-3 cells were the most resistant. i-repository.net This differential sensitivity highlights the complexity of targeting different types of cancer cells even within the same general category. The high resistance of normal HGF cells points to a potential therapeutic window for this class of compounds. i-repository.net

Potential Mechanisms of Action (e.g., tubulin binding)

A significant mechanism of action for certain benzofuranone derivatives is the inhibition of tubulin polymerization. nih.gov A structure-activity relationship (SAR) guided design has led to the development of benzo[b]furan series compounds that show strong potency against cancer cells and activated endothelial cells. nih.gov The effectiveness of initial lead compounds was significantly enhanced by introducing a conformational bias and an additional hydrogen bond donor to the pharmacophore. nih.gov

One notable compound, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), was identified as a potent and selective antiproliferative agent through the screening of a focused library of tubulin polymerization inhibitors. nih.gov Another class of inhibitors based on the 2-(3,4,5-trimethoxybenzoyl)-2-dimethylamino-benzo[b]furan structure was synthesized and assessed for its biological activities. nih.gov Within this series, 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan emerged as a particularly promising compound, inhibiting cancer cell growth at nanomolar concentrations. This compound interacts strongly with tubulin by binding to the colchicine site, thereby disrupting microtubule formation. nih.gov

Antiparasitic Activity (e.g., Antiplasmodium Activity)

Derivatives of 3(2H)-benzofuranone have demonstrated significant antiparasitic activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. asm.orgbohrium.com A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which incorporate nitroimidazole, nitrofuran, and nitrothiophene groups, were evaluated for their antiplasmodium effects against both a drug-sensitive (3D7) and a multidrug-resistant (K1) strain of P. falciparum. asm.orgnih.gov

The results indicated that derivatives with 5-nitrofuran and 5-nitrothiophene were more potent against the 3D7 strain, whereas 5-nitroimidazole and 4-nitroimidazole analogs were highly active and selective against the resistant K1 strain. asm.orgnih.gov Specifically, within the 5-nitrothiophene subgroup, the 6-methoxy-substituted analogue of benzofuranone (compound 10e) was found to be more active against the 3D7 strain, with an IC50 value of 1.52 μM. nih.gov Another derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (compound 10g), showed the highest activity against the 3D7 strain with an IC50 of 0.28 μM. asm.orgnih.govnih.gov These methoxy-substituted nitrothiophene derivatives also exhibited the lowest cytotoxicity and the highest selectivity indices, making them promising candidates for further development. bohrium.com

Some of these compounds have also shown activity against other parasites, such as Leishmania. (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone demonstrated the highest activity against L. donovani axenic amastigotes with an IC50 of 0.016 μM. nih.govasm.orgnih.gov

CompoundSubstituent on BenzofuranoneTarget StrainIC50 Value (μM)
Compound 10e6-MethoxyP. falciparum (3D7)1.52
Compound 10g7-MethoxyP. falciparum (3D7)0.28
Compound 8i6-MethoxyP. falciparum (3D7)21.44
Compound 8i6-MethoxyP. falciparum (K1)1.30
Chloroquine (Reference)N/AP. falciparum (3D7)0.00313
Chloroquine (Reference)N/AP. falciparum (K1)0.2063

Enzyme Inhibitory Activities

Derivatives of this compound have been investigated as inhibitors of cholinesterases, enzymes pivotal in the progression of Alzheimer's disease. tandfonline.com The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase levels of the neurotransmitter acetylcholine in the brain, potentially improving cognitive function. tandfonline.commdpi.com

Studies have reported that 6-alkoxybenzofuranone derivatives are potent acetylcholinesterase inhibitors. nih.gov Compounds featuring a methoxy group at the 6-position of the benzofuran ring demonstrated the highest activity. nih.gov A series of 3-arylbenzofuranone derivatives were synthesized and evaluated, showing good antioxidant activity and selective AChE inhibitory activity. tandfonline.comnih.gov For example, a 6-methoxy substituted 3-arylbenzofuranone derivative (Compound 9) showed an AChE inhibition IC50 value of 4.71 μM. nih.gov Furthermore, 5,6-dimethoxy benzofuranone derivatives bearing a benzyl (B1604629) pyridinium moiety have been identified as effective dual inhibitors of both AChE and BChE. nih.gov

Compound ClassTarget EnzymeKey FindingsExample IC50 (μM)
6-alkoxybenzofuranonesAChEPotent inhibitors; 6-methoxy group showed most activity. nih.gov0.010 (for a 6-methoxy derivative) nih.gov
3-ArylbenzofuranonesAChESelective AChE inhibitors. tandfonline.comnih.gov4.71 (Compound 9) nih.gov
5,6-dimethoxy benzofuranonesAChE/BChEIdentified as dual inhibitors. nih.govN/A

Monoamine oxidases (MAO-A and MAO-B) are enzymes that regulate neurotransmitter levels in the central nervous system, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease and depression. jst.go.jpnih.gov A series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. jst.go.jp

The study revealed specific structure-activity relationships based on substitutions on the benzofuranone ring. jst.go.jp Among the synthesized compounds, some showed strong inhibitory activity against MAO-A, with compound 3b exhibiting the highest potency and selectivity (IC50 = 21 nM, selectivity index > 48). jst.go.jp Another compound, 4c, was identified as a potent inhibitor of MAO-B. Computational docking analyses suggested that these benzofuranone derivatives represent a promising scaffold for designing novel MAO inhibitors. jst.go.jp Additionally, 3-arylbenzofuranone derivatives have also been evaluated for their MAO inhibitory activity as part of a multi-target approach for Alzheimer's disease. tandfonline.comnih.gov

Compound ClassTarget EnzymeKey FindingsExample IC50 (nM)
2-azolylmethylene-3-(2H)-benzofuranonesMAO-ACompound 3b showed high potency and selectivity. jst.go.jp21 (Compound 3b)
2-azolylmethylene-3-(2H)-benzofuranonesMAO-BCompound 4c identified as a potent inhibitor. jst.go.jpN/A

A key mechanism of action for many antimalarial drugs, including quinoline-based compounds, is the inhibition of hemozoin formation. bohrium.com During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. β-hematin is a synthetic equivalent of hemozoin, and its inhibition is a marker of potential antimalarial activity. mdpi.com

Several (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives with antiplasmodium activity were assessed for their ability to inhibit β-hematin formation. asm.orgnih.gov Derivatives from the nitrothiophene subgroup, including those with 6-methoxy (10e), 7-methoxy (10g), and 6,7-dimethoxy (10h) substituents, were evaluated. asm.orgnih.gov These compounds, which showed low toxicity and high selectivity, demonstrated moderate to prominent inhibitory effects on β-hematin formation. bohrium.com Compound 10g, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone, exhibited the highest inhibition activity with an IC50 value of 10.78 μM. asm.orgnih.gov

CompoundSubstituent on Benzofuranoneβ-Hematin Inhibition IC50 (μM)
Compound 10g7-Methoxy10.78
Chloroquine (Reference)N/A2.63

Antioxidant Activity

Benzofuranone and its derivatives have been recognized for their antioxidant properties. tandfonline.comresearchgate.net Oxidative stress is implicated in numerous diseases, and compounds that can neutralize reactive species are of significant therapeutic interest. mdpi.com

A series of 3-arylbenzofuranone derivatives were synthesized and evaluated for their antioxidant activity, among other biological effects. tandfonline.comnih.gov These compounds were found to exhibit good antioxidant properties as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavengers. tandfonline.com The antioxidant activity of benzofuranone compounds has also been studied in industrial applications, such as for the stabilization of polypropylene. researchgate.net These studies indicate that the electron-donating ability of substituents on the 3-substituted benzene (B151609) ring enhances antioxidant activity. researchgate.net Furthermore, new quinolone-based aurone analogs, which share the benzofuranone core, were evaluated for their in vitro antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) method, with several compounds displaying high antioxidant potential. arabjchem.org

Anti-Alzheimer's Disease Potential

The benzofuranone scaffold, particularly its derivatives, has emerged as a significant pharmacophore in the design of potential therapeutic agents for Alzheimer's disease (AD). nih.gov The core strategy often involves creating multi-target-directed ligands that can address the complex etiology of AD, which includes depleted cholinergic neurotransmission and the accumulation of amyloid-beta (Aβ) plaques. nih.govmdpi.com

Derivatives of 3-arylbenzofuranone have been synthesized and evaluated for their potential as anti-Alzheimer's agents. nih.gov Research has focused on their ability to inhibit key enzymes involved in AD pathology, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. nih.govsemanticscholar.org A deficiency in acetylcholine is a well-established cause of many cognitive symptoms associated with AD. nih.gov

One study synthesized a series of 3-arylbenzofuranone derivatives and tested their biological activities. Among them, compound 20 demonstrated an anti-acetylcholinesterase inhibition IC₅₀ value of 0.089 ± 0.01 μM, which is comparable to the positive control drug, donepezil (0.059 ± 0.003 μM). nih.gov The natural benzofuran skeleton is considered a mimic of the indanone portion of donepezil, a widely used AD drug, which contributes to its potent AChE inhibitory activity and its ability to moderately inhibit the self-aggregation of Aβ peptides. nih.gov

The development of dual inhibitors for both cholinesterases (ChEs) and β-secretase 1 (BACE1), the enzyme that initiates the production of Aβ, is another promising avenue. nih.gov The structural framework of benzofuran serves as a valuable starting point for designing such dual-target inhibitors. nih.gov By modifying the benzofuran core, researchers aim to develop compounds that can simultaneously restore cholinergic function and reduce the formation of amyloid plaques, offering a more comprehensive therapeutic approach to managing AD. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 3-Arylbenzofuranone Derivatives

Compound Target Enzyme IC₅₀ (μM) Reference Drug (Donepezil) IC₅₀ (μM)
Compound 20 Acetylcholinesterase (AChE) 0.089 ± 0.01 0.059 ± 0.003

Data sourced from a study on 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. nih.gov

Interaction with Biological Systems

The interaction of benzofuranone derivatives with specific protein targets is a key aspect of their pharmacological activity. Molecular docking studies have been employed to understand these binding mechanisms at a molecular level.

A novel synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23 ), was investigated for its anti-inflammatory properties. ijper.org Its mechanism was explored through molecular docking, which predicted its binding to the mouse Toll-Like Receptor 4/Myeloid Differentiation factor 2 (TLR4/MD-2) complex. ijper.org This complex is a crucial pattern recognition receptor involved in inflammatory signaling pathways. ijper.org The study demonstrated that the binding ability of AU-23 to this receptor complex was comparable to that of dexamethasone, a potent anti-inflammatory steroid. ijper.org This interaction is believed to be responsible for the observed downregulation of pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. ijper.org

The metabolic fate and bioactivation of benzofuranone derivatives are critical for understanding their efficacy and mechanism of action. Studies on certain nitro-substituted benzofuranones in the context of antiprotozoal activity have shed light on their metabolic pathways within parasitic systems.

A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives were investigated for their antileishmanial activity. asm.orgresearchgate.net The mode of action for these compounds was found to involve bioactivation by parasitic nitroreductases (NTRs). asm.orgresearchgate.net Specifically, 5-nitroimidazole derivatives were predominantly bioactivated by nitroreductase 1 (NTR1), while 4-nitroimidazole analogues were activated by both NTR1 and NTR2. asm.orgresearchgate.net This bioactivation process likely leads to the formation of cytotoxic nitroso and hydroxylamine metabolites, which are lethal to the Leishmania parasite. asm.orgresearchgate.net Among the tested compounds, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n ) showed exceptionally high activity against L. donovani axenic amastigotes, with an IC₅₀ of 0.016 μM. asm.orgresearchgate.net

**Table 2: Bioactivation of Nitro-Substituted Benzofuranone Derivatives in *Leishmania***

Derivative Subgroup Primary Activating Enzyme(s) Proposed Metabolites
5-Nitroimidazole Analogues Nitroreductase 1 (NTR1) Nitroso and hydroxylamine species
4-Nitroimidazole Analogues Nitroreductase 1 (NTR1) and Nitroreductase 2 (NTR2) Nitroso and hydroxylamine species

Data based on studies of the antileishmanial activity of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones. asm.orgresearchgate.net

In Vivo Efficacy Studies

The therapeutic potential of this compound derivatives has been validated through several in vivo studies in animal models for various diseases.

In the field of anti-parasitic drug discovery, certain nitrothiophene derivatives of benzofuranone demonstrated efficacy in a mouse model of malaria. nih.gov Specifically, derivatives 10e (containing a 6-methoxy substituent), 10g , and 10h were found to be active in vivo against the P. berghei/albino mouse model in Peter's test. nih.gov These compounds were selected for in vivo testing based on their potent in vitro antiplasmodium activity and low cytotoxicity. nih.gov

Furthermore, the efficacy of 6-methoxy benzofuran derivatives has been investigated for the treatment of senile osteoporosis (SOP). nih.gov In a study utilizing aged C57 and SAMP-6 mice models, a benzofuran derivative (compound 125 ) was shown to have therapeutic and preventive effects on SOP. nih.gov The mechanism was identified as the upregulation of Bone Morphogenetic Protein 2 (BMP-2), which accelerates bone turnover and increases the proportion of osteoblasts. nih.gov A subsequent structure-activity relationship evaluation identified a derivative, I-9 , which exhibited significantly higher efficacy than compound 125 in a zebrafish osteoporosis model. nih.gov

Table 3: Summary of In Vivo Efficacy Studies of this compound Derivatives

Derivative(s) Disease Model Animal Model Key Finding
10e , 10g , 10h Malaria P. berghei/albino mouse Demonstrated antiplasmodium activity in vivo. nih.gov
Compound 125 , I-9 Senile Osteoporosis (SOP) Aged C57 and SAMP-6 mice; Zebrafish Promoted bone formation by upregulating BMP-2. nih.gov

Applications in Advanced Materials Science and Engineering

Development of New Materials with Specific Functionalities

The benzofuranone core of 6-Methoxy-3(2H)-benzofuranone is a key building block in the synthesis of more complex molecules and polymers with specific, high-value functionalities. While research directly utilizing this compound is still developing, the broader family of benzofuran (B130515) derivatives has shown significant promise in the creation of materials with advanced optical, electronic, and thermal properties.

Derivatives of benzofuranones are being explored for their potential in developing new materials with specific functionalities. The inherent properties of the benzofuranone structure can be chemically modified to create a range of functional materials. For instance, the introduction of various substituents allows for the fine-tuning of the electronic and optical properties of the resulting molecules. This makes them candidates for applications in organic electronics, where precise control over material characteristics is crucial.

Research into related benzofuran structures has indicated their potential in creating polymers with high thermal stability. By incorporating the rigid benzofuranone moiety into polymer backbones, it is possible to enhance the thermal resistance of the resulting materials. This is particularly valuable in engineering applications where materials are exposed to high temperatures. The development of such polymers from this compound could lead to new classes of high-performance plastics.

Furthermore, the structural characteristics of benzofuranone derivatives make them suitable for investigation as components in optical materials. The conjugated system within the molecule can be engineered to interact with light in specific ways, opening up possibilities for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). The methoxy (B1213986) group in this compound can play a significant role in modulating these optical properties.

A derivative, 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-, is noted for its potential application in material science, where its properties may be exploited in developing new materials with specific functionalities. smolecule.com

Table 1: Potential Functionalities of Materials Derived from this compound

Material TypePotential FunctionalityKey Structural Feature
Organic ElectronicsCharge transportTunable electronic properties through substitution
High-Performance PolymersThermal stabilityRigid benzofuranone core
Optical MaterialsFluorescence, light emissionEngineered conjugated system

Exploration in Polymer Processing

Benzofuranone-based compounds have been identified as potent "carbon-centered radical scavengers." During the auto-oxidation of polymers, highly reactive carbon-centered radicals are formed. These radicals can propagate a chain reaction, leading to rapid degradation of the polymer matrix. Benzofuranone derivatives can effectively trap these radicals, converting them into more stable species and thereby interrupting the degradation cycle.

Commercially available antioxidants based on the benzofuranone structure are utilized in the stabilization of polyolefins, such as polypropylene. These additives enhance the processing stability and long-term heat aging performance of the polymer. The mechanism of action involves the donation of a hydrogen atom from the benzofuranone molecule to the polymer radical, a process that is influenced by the substituents on the aromatic rings.

Studies on the structure-activity relationship of benzofuranone antioxidants have revealed that the nature and position of substituents on the benzofuranone core significantly impact their antioxidant efficacy. For example, electron-donating groups can enhance the hydrogen-donating ability of the molecule, making it a more effective antioxidant. Conversely, steric hindrance around the active site can diminish its radical scavenging activity. The 6-methoxy group in this compound is an electron-donating group, which suggests its potential as an effective antioxidant.

Table 2: Influence of Substituents on the Antioxidant Activity of Benzofuranone Derivatives in Polymers

Substituent TypePositionEffect on Antioxidant Activity
Electron-donating groupsAromatic ringsEnhances hydrogen-donating ability, increasing activity
Sterically hindering groupsNear active siteMay decrease radical scavenging efficiency

Potential in Dyes and Pigments

The chemical structure of this compound provides a direct synthetic route to a class of colored compounds known as aurones. Aurones are a subclass of flavonoids and are responsible for the yellow coloration of many flowers. nih.govsemanticscholar.orgnih.gov They are isomers of the more commonly known flavones and possess a characteristic 2-benzylidene-3(2H)-benzofuranone core structure.

The synthesis of aurones can be achieved through a condensation reaction between a 3(2H)-benzofuranone, such as this compound, and an aromatic aldehyde. This reaction extends the conjugated π-system of the molecule, shifting its light absorption into the visible region of the electromagnetic spectrum and resulting in a colored compound. The specific color of the resulting aurone (B1235358) is dependent on the substituents present on both the benzofuranone and the aromatic aldehyde moieties.

The methoxy group at the 6-position of the benzofuranone ring is known to influence the optical properties of the resulting aurone. nih.gov Substituents on the benzofuranone portion of the aurone skeleton have a definite impact on the UV-vis spectral properties. nih.gov For instance, a methoxy group at the 5-position has been observed to cause a shift to a longer wavelength (a bathochromic or red shift) compared to a methoxy group at the 4-position. nih.gov It has been noted that hydroxylation at the 6-position results in a significant blue shift. nih.gov

The potential of aurones derived from this compound as dyes and pigments is an area of active interest. Their vibrant colors, combined with the possibility of tuning the shade by modifying the chemical structure, make them attractive candidates for various applications, including textiles, coatings, and colorants for plastics. Preliminary studies on the dyeing of fabrics with aurone derivatives have shown promising results, indicating that these compounds can impart vibrant colors to various materials.

Future Research and Outlook on this compound

The compound this compound belongs to the benzofuranone class of heterocyclic compounds, which are recognized for their presence in nature and their wide-ranging biological activities. cymitquimica.comnih.gov As a scaffold in medicinal chemistry, this structure continues to attract significant interest for its potential in developing new therapeutic agents. Future research is poised to expand upon the existing knowledge, focusing on targeted synthesis, mechanistic understanding, and novel applications.

Q & A

What are the common synthetic routes for 6-Methoxy-3(2H)-benzofuranone derivatives, and how do reaction conditions influence product selectivity?

Basic Research Focus
The synthesis of this compound derivatives typically involves arylorganometallic reagent coupling followed by dehydration. For example, 2-(p-chlorobenzyl)-6-methoxy-3(2H)-benzofuranones react with aryl Grignard or organolithium reagents to form carbinols, which are then dehydrated using acidic conditions (e.g., H₂SO₄ in acetic anhydride) to yield substituted benzofurans . Reaction conditions such as temperature, catalyst (e.g., sulfuric acid), and solvent polarity critically influence product selectivity and yield. For instance, room-temperature reactions favor stable intermediates, while elevated temperatures may lead to side products like oxidation or dimerization .

How can structural elucidation of this compound derivatives be systematically performed?

Basic Research Focus
Structural characterization relies on multinuclear NMR (¹H, ¹³C) , X-ray crystallography , and mass spectrometry . For example:

  • ¹H NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–7.5 range) .
  • X-ray crystallography resolves stereochemistry, as demonstrated in 1,1,1-tris(3-acetoxy-6-methylbenzofuran-2-yl)ethane, confirming trimeric condensation products .
  • HPLC-MS ensures purity (>99%) and molecular ion verification .

What structural modifications enhance MAO-A/MAO-B inhibitory activity in benzofuranone derivatives?

Advanced Research Focus
Substituents at the 2-azolylmethylene position significantly modulate MAO selectivity. For example:

  • Compound 3b (2-indolylmethylene derivative) exhibits MAO-A inhibition (IC₅₀ = 21 nM, Ki = 10 nM) due to hydrophobic interactions with the MAO-A active site.
  • Compound 4c (2-pyrrolylmethylene derivative) shows MAO-B selectivity (IC₅₀ = 16 nM, Ki = 6.1 nM) via hydrogen bonding with Gln206 .
    Methodological Insight : Use QSAR models (e.g., MOE software) to correlate substituent hydrophobicity (ClogP) and electronic effects (Hammett constants) with inhibitory potency .

How can conflicting spectral data for condensation products of benzofuranones be resolved?

Advanced Research Focus
Discrepancies in product identification arise from reaction conditions and analytical limitations . For example:

  • Early studies misassigned the product of 6-methyl-3(2H)-benzofuranone and acetic anhydride as a dimer, but reinvestigation via X-ray crystallography confirmed a trimeric structure (1,1,1-tris(3-acetoxy-6-methylbenzofuran-2-yl)ethane) .
    Resolution Strategy : Combine time-resolved NMR to track intermediate formation and high-resolution MS for exact mass validation.

How can derivatives be designed to target antiestrogen-binding sites (AEBS) without estrogen receptor (ER) interaction?

Advanced Research Focus
3-Aryl substitutions on the benzofuranone core enhance AEBS affinity while minimizing ER binding. For example:

  • 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans bind AEBS with Kd < 10 nM (vs. tamoxifen’s Kd = 15 nM) and show no ER activity .
    Experimental Design : Use radioligand displacement assays (³H-tamoxifen for AEBS) and ER competitive binding assays to screen derivatives. Prioritize compounds with bulky aryl groups (e.g., 3,5-dichlorophenyl) to sterically hinder ER binding.

What computational approaches optimize benzofuranone derivatives for biological activity?

Advanced Research Focus
Molecular docking and QSAR are critical for rational design:

  • Docking studies (e.g., MOE-Dock) reveal that MAO-B selectivity in 4c arises from π-π stacking with Tyr398 and hydrogen bonding with Tyr435 .
  • QSAR models using Mordred descriptors predict bioactivity based on topological polar surface area (TPSA) and molar refractivity .
    Validation : Cross-validate computational predictions with in vitro enzyme inhibition assays and kinetic studies (e.g., Lineweaver-Burk plots for competitive inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3(2H)-benzofuranone
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3(2H)-benzofuranone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.